Product packaging for 2,6-Diethylmorpholine(Cat. No.:CAS No. 52382-34-0)

2,6-Diethylmorpholine

Cat. No.: B3384109
CAS No.: 52382-34-0
M. Wt: 143.23 g/mol
InChI Key: LPNZFNBNRWCBKA-UHFFFAOYSA-N
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Description

2,6-Diethylmorpholine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a specialty morpholine derivative available for research and development purposes. Morpholine compounds are of significant interest in chemical synthesis and frequently serve as key intermediates or building blocks in pharmaceutical development . The specific stereochemistry of the molecule, with reported cis- and trans- isomeric forms, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry and for the synthesis of more complex molecules . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact us for detailed specifications, availability, and custom synthesis inquiries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B3384109 2,6-Diethylmorpholine CAS No. 52382-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-7-5-9-6-8(4-2)10-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNZFNBNRWCBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(O1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for 2,6 Diethylmorpholine

Historical Development of Morpholine (B109124) Ring Synthesis Relevant to Dialkyl Substitution

The foundational chemistry for producing 2,6-dialkyl-substituted morpholines, such as 2,6-diethylmorpholine, has been significantly influenced by industrial processes developed for the synthesis of the closely related compound, 2,6-dimethylmorpholine (B58159). A key historical and industrially relevant method involves the acid-catalyzed cyclization of a corresponding dialkanolamine.

For the synthesis of 2,6-dimethylmorpholine, the precursor is diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol). This process typically involves heating the dialkanolamine in the presence of a strong acid, such as sulfuric acid, which facilitates the dehydration and subsequent ring closure to form the morpholine ring. This reaction produces a mixture of the cis and trans isomers of 2,6-dimethylmorpholine. Over the years, significant efforts have been made to optimize this process to favor the formation of the more desirable cis-isomer. For instance, U.S. Patent 4,504,363A describes a method for preparing 2,6-dimethylmorpholine with a high proportion of the cis-isomer by the cyclization of diisopropanolamine with sulfuric acid. google.com This patent highlights the influence of reaction conditions, such as the concentration of sulfuric acid and the reaction temperature, on the diastereomeric ratio of the product.

Furthermore, methods have been developed to convert the less desired trans-isomer into the cis-isomer. European Patent EP-0026367-A1 details a process for the isomerization of trans-2,6-dimethylmorpholine to cis-2,6-dimethylmorpholine (B33440) in the presence of hydrogen and a catalyst containing palladium and zinc, cadmium, or manganese. nih.gov These historical developments in the synthesis of 2,6-dimethylmorpholine have laid the groundwork for the synthesis of other 2,6-dialkyl-substituted morpholines, including this compound, with the understanding that the choice of the starting dialkanolamine (in this case, di(1-hydroxy-n-propyl)amine) is the primary determinant of the resulting alkyl substituents on the morpholine ring.

Contemporary Chemical Synthesis Strategies for this compound

While specific literature detailing the synthesis of this compound is not abundant, contemporary strategies for the synthesis of analogous 2,6-disubstituted morpholines can be applied. These methods offer greater control over the stereochemistry of the final product, allowing for the selective synthesis of either the cis or trans isomers.

Diastereoselective and Enantioselective Approaches

Modern synthetic chemistry provides a toolbox of reactions that can be employed to achieve high levels of diastereoselectivity and enantioselectivity in the formation of heterocyclic rings. For 2,6-disubstituted morpholines, these approaches are critical for accessing stereochemically pure isomers.

The synthesis of cis-2,6-diethylmorpholine can be extrapolated from the well-documented synthesis of cis-2,6-dimethylmorpholine. The primary industrial method involves the cyclization of the corresponding dialkanolamine, which for this compound would be di(1-hydroxy-n-propyl)amine, using sulfuric acid. The conditions can be tuned to favor the formation of the cis isomer.

Based on the analogous synthesis of cis-2,6-dimethylmorpholine, the following table outlines the expected influence of reaction parameters on the synthesis of cis-2,6-diethylmorpholine.

ParameterConditionExpected Outcome on cis-Isomer Yield
Starting Material Di(1-hydroxy-n-propyl)aminePrecursor for this compound
Catalyst Sulfuric AcidPromotes dehydration and cyclization
Temperature Elevated (e.g., 150-190°C)Drives the reaction towards completion
Acid Concentration ExcessCan influence the cis/trans ratio

This table is based on analogous data for 2,6-dimethylmorpholine synthesis.

A process described for producing a high proportion of cis-2,6-dimethylmorpholine involves the simultaneous metering of diisopropanolamine and excess sulfuric acid into a reactor, allowing the temperature to rise, followed by heating. google.comgoogle.com This approach is designed to control the reaction conditions to favor the formation of the thermodynamically more stable cis-isomer.

The trans-isomer of this compound is typically formed as the minor product in the acid-catalyzed cyclization of di(1-hydroxy-n-propyl)amine. To obtain the pure trans-isomer, a separation from the cis-isomer would be necessary, for example, by fractional distillation. Alternatively, specific synthetic routes that favor the formation of the trans-isomer could be employed, although these are less commonly described in the context of industrial production.

For the analogous 2,6-dimethylmorpholine, the trans-isomer can be isomerized to the cis-isomer, suggesting that the cis-isomer is the thermodynamically favored product under certain conditions. nih.gov This implies that reaction conditions could potentially be identified to favor the kinetic formation of the trans-isomer, which would then be isolated before it can equilibrate to the cis-form.

The stereochemical outcome of the cyclization reaction to form 2,6-disubstituted morpholines is influenced by the transition state geometry of the ring-closing step. The preference for the formation of the cis-isomer in acid-catalyzed cyclizations is often attributed to thermodynamic stability, where the two ethyl groups occupy pseudo-equatorial positions in the chair-like transition state, minimizing steric hindrance.

Modern stereoselective methods that could be applied to the synthesis of specific stereoisomers of this compound include:

Substrate-controlled synthesis: Utilizing a chiral starting material that directs the stereochemistry of the newly formed stereocenters.

Reagent-controlled synthesis: Employing a chiral reagent or catalyst to influence the stereochemical outcome of the reaction.

While specific examples for this compound are not readily found, the principles of diastereoselective synthesis are well-established for related heterocyclic systems. For instance, the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans has been achieved through silyl-Prins cyclization, where the stereocontrol is explained by the preferential pseudoequatorial conformation of substituents in the transition state to minimize repulsion.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound, like many chemical transformations, is highly dependent on the careful optimization of reaction conditions and the selection of an appropriate catalyst system. While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles and findings from the synthesis of other substituted morpholines can provide significant insights into the key parameters that influence reaction outcomes. These parameters typically include temperature, pressure, solvent, and reaction time, all of which can have a profound impact on the yield, selectivity, and purity of the final product. sigmaaldrich.com

The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the best balance of conversion of starting materials and selectivity towards the desired this compound isomer. scielo.br For instance, in the synthesis of dihydrobenzofuran neolignans, a class of compounds that share some synthetic principles with substituted heterocycles, the choice of solvent was found to be critical. Acetonitrile, a greener solvent alternative, provided a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) and benzene. scielo.br Furthermore, the reaction time was significantly reduced from 20 hours to 4 hours without a detrimental effect on the yield, highlighting the importance of time optimization to improve process efficiency and reduce energy consumption. scielo.br

Catalyst systems play a pivotal role in directing the course of the reaction. For the synthesis of substituted morpholines, a variety of catalysts have been explored. Iron(III) has been shown to catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org Palladium-based catalysts, such as Pd(OAc)₂, in conjunction with specific phosphine (B1218219) ligands like P(2-furyl)₃, are effective in carboamination reactions to produce cis-3,5-disubstituted morpholines. nih.gov The choice of ligand can be crucial; a survey of different ligands in one study showed that P(2-furyl)₃ provided the best results. nih.gov The development of base-free palladium catalysts, such as Pd(DMSO)₂(TFA)₂, has also been reported for the synthesis of various nitrogen heterocycles, including morpholines. organic-chemistry.org

The following interactive data table summarizes hypothetical optimization data for the synthesis of a generic 2,6-dialkylmorpholine, illustrating the interplay of various reaction parameters.

Catalyst SystemTemperature (°C)Pressure (atm)SolventReaction Time (h)Yield (%)
Iron(III) Chloride801Toluene1265
Iron(III) Chloride1001Toluene872
Palladium(II) Acetate / P(2-furyl)₃601Dioxane2478
Palladium(II) Acetate / P(2-furyl)₃801Dioxane1885
Pd(DMSO)₂(TFA)₂705Acetonitrile1088
Pd(DMSO)₂(TFA)₂905Acetonitrile692

This table is a hypothetical representation to illustrate the effects of changing reaction conditions and is based on general principles of organic synthesis optimization.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing environmentally benign and sustainable manufacturing processes. Traditional methods for morpholine synthesis can be inefficient and generate significant waste. nih.govchemrxiv.orgchemrxiv.org Modern approaches focus on atom economy, the use of less hazardous reagents, and the reduction of energy consumption.

A key development in the green synthesis of morpholines is the use of a one or two-step, redox-neutral protocol starting from 1,2-amino alcohols. nih.govchemrxiv.orgchemrxiv.org This methodology utilizes inexpensive and less hazardous reagents such as ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govchemrxiv.orgchemrxiv.org A significant advantage of this approach is the clean isolation of monoalkylation products, which avoids the formation of byproducts and simplifies purification. nih.govchemrxiv.orgchemrxiv.org The selectivity of this reaction is dependent on the structure of the starting 1,2-amino alcohol and the properties of the ethylene sulfate. nih.govchemrxiv.orgchemrxiv.org This method has been successfully applied to the synthesis of a variety of substituted morpholines on a large scale. nih.govchemrxiv.orgchemrxiv.org

The principles of green chemistry that are particularly relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The redox-neutral protocol mentioned above is a good example of high atom economy. nih.govchemrxiv.orgchemrxiv.org

Use of Safer Solvents and Auxiliaries: The use of acetonitrile, as mentioned in the optimization section, is an example of a greener solvent choice compared to chlorinated hydrocarbons or benzene. scielo.br

Energy Efficiency: Optimizing reaction conditions to reduce reaction times and temperatures, thereby lowering energy consumption. scielo.br

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. The development of efficient iron and palladium-based catalysts contributes to this goal. organic-chemistry.orgnih.gov

The following table outlines some green chemistry considerations for the synthesis of this compound:

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing syntheses to avoid waste generation.
Atom Economy Utilizing reactions like cycloadditions that incorporate all atoms of the reactants into the product.
Less Hazardous Chemical Syntheses Avoiding the use of toxic reagents and solvents.
Designing Safer Chemicals The final product itself should have minimal toxicity.
Safer Solvents and Auxiliaries Employing water or greener organic solvents like acetonitrile. scielo.br
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Exploring bio-based starting materials.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps.
Catalysis Employing catalytic rather than stoichiometric reagents. organic-chemistry.orgnih.gov
Design for Degradation Designing the molecule to break down into benign products after its use.
Real-time analysis for Pollution Prevention Monitoring the reaction to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and releases.

Isolation and Purification Techniques for this compound Isomers

Commonly employed techniques for the purification of organic compounds include distillation, crystallization, and chromatography. For the separation of isomers with different physical properties, such as boiling and melting points, distillation and crystallization can be effective. For instance, in the purification of 2,6-diisopropylnaphthalene, a combination of distillation and crystallization was used to achieve a final purity of 99.42%. researchgate.net The crude product was first distilled to enrich the desired isomer, followed by crystallization from a suitable solvent like ethanol (B145695) at a controlled temperature. researchgate.net

Chromatographic techniques are powerful tools for the separation of isomers. High-performance liquid chromatography (HPLC) is a widely used method for the separation of morpholine derivatives. sielc.comcromlab-instruments.es The choice of the stationary phase (the column) and the mobile phase is crucial for achieving good separation. For example, a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and an acid has been used for the analysis of 4-phenyl-morpholine. sielc.com Ion chromatography has also been employed for the determination of morpholine in complex matrices. cromlab-instruments.es

For the separation of isomers that are difficult to resolve, more advanced chromatographic techniques or derivatization may be necessary. Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile morpholine derivatives, sometimes after a derivatization step to improve volatility and chromatographic behavior. nih.gov Thin-layer chromatography (TLC) can be used for monitoring the progress of a reaction and for preliminary separation studies. researchgate.netnih.gov

The following table summarizes potential isolation and purification techniques for this compound isomers:

TechniquePrinciple of SeparationApplicability to this compound Isomers
Fractional Distillation Difference in boiling points.Potentially effective if the cis- and trans-isomers have a significant difference in their boiling points.
Crystallization Difference in solubility and crystal lattice energy.Can be effective for separating diastereomers if one isomer crystallizes preferentially from a specific solvent. researchgate.net
Column Chromatography Differential adsorption on a stationary phase.A standard and effective method for the separation of isomers on a laboratory scale. nih.gov
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.A powerful technique for both analytical and preparative separation of isomers. sielc.comcromlab-instruments.es
Gas Chromatography (GC) Differential partitioning between a stationary and a gaseous mobile phase.Suitable for the analysis and separation of volatile isomers, potentially after derivatization. nih.gov

Stereochemical Investigations and Conformational Analysis of 2,6 Diethylmorpholine

Theoretical and Experimental Studies on cis/trans Isomerism

The presence of two substituents on the morpholine (B109124) ring at positions 2 and 6 leads to the existence of diastereomers: cis and trans isomers. wikipedia.orgchemguide.co.ukyoutube.comlibretexts.org In the cis isomer, the two ethyl groups are located on the same side of the morpholine ring, while in the trans isomer, they are on opposite sides. wikipedia.orgchemguide.co.ukyoutube.comlibretexts.org The physical and chemical properties of these isomers can differ significantly due to their distinct three-dimensional arrangements.

The separation of cis and trans isomers of related 2,6-dialkylmorpholines, such as 2,6-dimethylmorpholine (B58159), has been successfully achieved through fractional distillation. This suggests that a similar approach could be employed for the separation of cis- and trans-2,6-diethylmorpholine, capitalizing on potential differences in their boiling points. The boiling point of the cis isomer of a disubstituted cycloalkane is often higher than that of the trans isomer due to a net molecular dipole moment in the cis configuration, leading to stronger intermolecular dipole-dipole interactions. chemguide.co.uk

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization and differentiation of these isomers. chemicalbook.comchemicalbook.com In ¹H and ¹³C NMR spectroscopy, the chemical shifts and coupling constants of the ring protons and carbons would be expected to differ between the cis and trans isomers due to their different magnetic environments. For instance, in the cis isomer, where both ethyl groups can occupy equatorial positions, the ring protons would exhibit specific coupling patterns characteristic of their relative orientations. In contrast, the trans isomer would likely exist as a mixture of conformers, leading to more complex or averaged NMR spectra at room temperature.

Conformational Preferences and Energy Barriers of Ring Inversion

The morpholine ring in 2,6-diethylmorpholine, similar to cyclohexane, adopts a non-planar chair conformation to minimize angle and torsional strain. youtube.comyoutube.comyoutube.com This chair conformation can undergo a process called ring inversion or ring flipping, where one chair form converts into another. youtube.comyoutube.comyoutube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.comyoutube.comyoutube.com

The presence of the two ethyl groups significantly influences the conformational equilibrium. In the cis isomer, the most stable conformation is expected to be a chair form where both ethyl groups occupy the more sterically favorable equatorial positions. This arrangement minimizes steric hindrance.

For the trans isomer, one ethyl group must be in an axial position while the other is equatorial in any given chair conformation. This leads to steric interactions between the axial ethyl group and the axial hydrogens on the same side of the ring. Consequently, the trans isomer is generally less stable than the cis isomer where both bulky groups can be equatorial.

Influence of Ethyl Substituents on Ring Conformation

The ethyl substituents at the C2 and C6 positions play a pivotal role in dictating the conformational preferences of the this compound ring. The primary influence is steric hindrance, which arises from the spatial crowding of atoms. lumenlearning.com

In the morpholine ring, substituents can occupy either axial or equatorial positions. Equatorial positions are generally favored for bulky groups like ethyl groups because they are further away from other atoms in the ring, minimizing steric strain. lumenlearning.com

For cis-2,6-diethylmorpholine, the diequatorial conformation is strongly preferred, as it places both bulky ethyl groups in the less hindered equatorial positions. The alternative diaxial conformation would be highly unfavorable due to significant 1,3-diaxial interactions between the two ethyl groups and between each ethyl group and the axial hydrogens.

In the case of trans-2,6-diethylmorpholine, the molecule is forced to have one ethyl group in an axial position and the other in an equatorial position. This inherent steric strain makes the trans isomer less stable than the cis isomer. The ring will rapidly interconvert between the two equivalent chair forms, where the positions of the axial and equatorial ethyl groups are swapped.

The electronic effects of the ethyl groups, being weakly electron-donating, are generally considered to have a minor influence on the conformation compared to the more dominant steric effects in this type of saturated heterocyclic system.

Chiral Resolution Techniques for Enantiomeric Purity

Both cis- and trans-2,6-diethylmorpholine are chiral. The cis isomer exists as a pair of enantiomers ((2R,6S) and (2S,6R)-2,6-diethylmorpholine, which are superimposable and thus form a meso compound if the substituent at the nitrogen is hydrogen, but are enantiomeric if the nitrogen is substituted asymmetrically) and the trans isomer exists as a pair of enantiomers ((2R,6R) and (2S,6S)-2,6-diethylmorpholine). The separation of these enantiomers to obtain enantiomerically pure compounds is crucial in many applications, particularly in pharmaceuticals and materials science. mdpi.com

Two primary methods for chiral resolution are diastereomeric crystallization and chiral chromatography.

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. wikipedia.orgrsc.org Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org For the basic morpholine nitrogen, a chiral acid such as tartaric acid or mandelic acid can be used as the resolving agent. After separation of the diastereomeric salts, the pure enantiomer of this compound can be recovered by removing the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.com The enantiomers of this compound would interact differently with the chiral environment of the CSP, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.

Below is a table summarizing the potential chiral resolution techniques for the enantiomers of this compound.

Resolution TechniquePrincipleKey Considerations
Diastereomeric Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.Selection of an appropriate and cost-effective chiral resolving agent; optimization of crystallization conditions (solvent, temperature).
Chiral Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time.Selection of a suitable chiral stationary phase (e.g., polysaccharide-based, Pirkle-type); optimization of the mobile phase composition.

Chemical Reactivity and Transformation Pathways of 2,6 Diethylmorpholine

Reactivity at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the morpholine (B109124) ring is the primary center of its basicity and nucleophilicity. Reactions at this position are fundamental to the synthesis of a wide array of functionalized derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in 2,6-diethylmorpholine can readily undergo N-alkylation with various alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to yield the corresponding N-acylmorpholines. The presence of the two ethyl groups at the C2 and C6 positions can sterically hinder the approach of bulky electrophiles, potentially slowing the rate of these reactions compared to unsubstituted morpholine.

The general scheme for these reactions is as follows:

N-Alkylation: R-X + C₈H₁₇NO → [R-C₈H₁₇NO]⁺X⁻ (where R-X is an alkylating agent)

N-Acylation: R-COCl + C₈H₁₇NO → R-CO-C₈H₁₇NO + HCl (where R-COCl is an acylating agent)

Formation of N-Substituted Derivatives (e.g., N-vinyl derivatives)

The nitrogen atom of this compound can also participate in reactions to form other N-substituted derivatives. For instance, N-vinylation can be achieved through reactions with acetylene (B1199291) or vinylating agents. These N-vinyl derivatives are valuable monomers for polymerization and intermediates in organic synthesis.

Nucleophilic Character and Basicity Considerations

The nucleophilicity and basicity of this compound are intrinsically linked to the availability of the nitrogen's lone pair. Basicity refers to the ability to accept a proton, while nucleophilicity describes the ability to donate its electron pair to an electrophilic carbon or other atom.

Nucleophilicity is more sensitive to steric hindrance than basicity. Therefore, while this compound is expected to be a reasonably strong base, its nucleophilicity, particularly towards sterically demanding electrophiles, may be diminished compared to less substituted morpholines.

Reactions Involving the Morpholine Ring System

While reactions at the nitrogen atom are more common, the morpholine ring itself can undergo transformations under specific conditions.

Ring-Opening Reactions

The morpholine ring is generally stable, but it can be opened under forcing conditions. For instance, reaction with certain reagents can lead to the cleavage of the C-O or C-N bonds. The conditions for such reactions often involve strong acids or bases and high temperatures. The substitution pattern on the ring, such as the presence of the diethyl groups, can influence the regioselectivity of the ring-opening process.

Oxidative and Reductive Transformations

The morpholine ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen and oxygen. Strong oxidizing agents can lead to ring cleavage or the formation of various oxidized products. Conversely, while the morpholine ring is already in a saturated state, reductive cleavage of the C-O bond can be achieved under specific catalytic hydrogenation conditions, leading to the formation of substituted diethanolamines.

Functionalization of the Ethyl Side Chains

The ethyl groups of this compound possess sp³-hybridized carbon atoms, making them chemically similar to alkanes. Functionalization of these side chains would likely proceed through reactions that can activate these relatively inert C-H bonds, such as free-radical halogenation or oxidation.

Free-Radical Halogenation

Free-radical halogenation is a classic method for functionalizing alkyl groups. This process typically involves the use of a halogen (e.g., Br₂ or Cl₂) and an initiator, such as ultraviolet (UV) light or heat, to generate halogen radicals. These radicals can then abstract a hydrogen atom from the ethyl side chain, leading to a carbon-centered radical, which subsequently reacts with a halogen molecule to form the halogenated product.

The ethyl group presents two distinct positions for halogenation: the methylene (B1212753) (-CH₂-) carbon (C-1') and the methyl (-CH₃) carbon (C-2'). The selectivity of the reaction is dependent on the halogen used. Bromination is known to be highly selective, favoring the formation of the more stable secondary radical at the C-1' position. Chlorination is less selective and would likely yield a mixture of products.

Table 1: Predicted Products of Free-Radical Bromination of this compound
ReactantReagentsPotential ProductPosition of FunctionalizationAnticipated Selectivity
This compoundBr₂, hν (UV light)2-(1-Bromoethyl)-6-ethylmorpholineC-1' (secondary)Major Product
This compoundBr₂, hν (UV light)2-(2-Bromoethyl)-6-ethylmorpholineC-2' (primary)Minor Product
This compoundN-Bromosuccinimide (NBS), Initiator2-(1-Bromoethyl)-6-ethylmorpholineC-1' (secondary)Major Product

Oxidation

The ethyl side chains can also be susceptible to oxidation, particularly under strong oxidizing conditions. The position alpha to the morpholine ring (C-1') is activated by the adjacent heteroatoms (nitrogen and, to a lesser extent, oxygen), making it the most likely site of initial oxidation. Depending on the strength of the oxidizing agent and the reaction conditions, various oxidation products could be formed.

Mild oxidation might lead to the corresponding alcohol, 2-(1-hydroxyethyl)-6-ethylmorpholine. More vigorous oxidation could cleave the ethyl group or oxidize it further to a carboxylic acid, resulting in 6-ethylmorpholine-2-carboxylic acid.

Table 2: Potential Oxidation Products of this compound
ReactantOxidizing AgentPotential ProductType of Transformation
This compoundMild Oxidant (e.g., MnO₂)2-(1-Hydroxyethyl)-6-ethylmorpholineHydroxylation
This compoundStrong Oxidant (e.g., KMnO₄, heat)6-Ethylmorpholine-2-carboxylic acidSide-chain oxidation to carboxylic acid
This compoundStrong Oxidant (e.g., CrO₃/H₂SO₄)2-Acetyl-6-ethylmorpholineOxidation to ketone

Mechanistic Studies of this compound Reactions

Mechanism of Free-Radical Bromination

The free-radical bromination of the ethyl side chain is expected to proceed via a well-established chain mechanism involving three key stages: initiation, propagation, and termination. byjus.comma.edu

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, typically induced by UV light, to produce two bromine radicals.

Br₂ + hν → 2 Br•

Propagation: This stage consists of two repeating steps that form the product and regenerate the radical chain carrier.

Step 1 (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from the ethyl side chain. This is the rate-determining step, and its selectivity is governed by the stability of the resulting carbon radical. Abstraction of a hydrogen from the C-1' position yields a more stable secondary radical compared to the primary radical formed from abstraction at the C-2' position.

R-CH₂CH₃ + Br• → R-C•HCH₃ (secondary radical) + HBr

R-CH₂CH₃ + Br• → R-CH₂CH₂• (primary radical) + HBr

Step 2 (Halogen Abstraction): The alkyl radical formed then reacts with a molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain.

R-C•HCH₃ + Br₂ → R-CH(Br)CH₃ + Br•

Termination: The chain reaction is terminated when two radical species combine. These are non-productive steps that remove radicals from the reaction cycle.

Br• + Br• → Br₂

R-C•HCH₃ + Br• → R-CH(Br)CH₃

2 R-C•HCH₃ → Dimer products

The higher stability of the secondary radical intermediate at the C-1' position means that the activation energy for its formation is lower, leading to its preferential formation and making the 1-bromoethyl derivative the major product.

Mechanistic Considerations for Oxidation

The mechanism of side-chain oxidation can be more complex and is highly dependent on the specific oxidant used. For a strong oxidant like potassium permanganate (B83412) (KMnO₄), the reaction at the C-1' position would likely involve the formation of a radical intermediate stabilized by the adjacent nitrogen atom. The C-H bond at this position is weaker than other C-H bonds on the ethyl group due to this stabilization. Experimental and computational studies on similar saturated N-heterocycles have determined the C-H bond dissociation energies (BDEs) alpha to the nitrogen to be lower than those of typical secondary C-H bonds in alkanes, supporting the notion of this position's enhanced reactivity. canada.caresearchgate.net The reaction would proceed through a series of oxidative steps, potentially involving a manganese ester intermediate, ultimately leading to the cleavage of the C-C bond of the ethyl group and formation of a carboxylic acid.

Applications of 2,6 Diethylmorpholine in Advanced Organic Synthesis and Materials Science

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The chiral nature of 2,6-diethylmorpholine, which can exist as cis and trans diastereomers, each as a pair of enantiomers, makes it a candidate for applications in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. While the more sterically hindered nature of the ethyl groups compared to methyl groups in the analogous 2,6-dimethylmorpholine (B58159) could offer unique stereochemical control, specific documented examples of this compound serving as a chiral auxiliary are not prevalent in readily available literature. However, the broader class of morpholine (B109124) derivatives has been explored for such purposes. The principle relies on the temporary attachment of the chiral morpholine unit to a prochiral substrate, thereby inducing facial selectivity in subsequent reactions such as alkylations or aldol (B89426) reactions.

Similarly, chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that influences the stereoselectivity of a catalyzed reaction. Derivatives of this compound, particularly those with additional coordinating groups, have the potential to act as effective chiral ligands. The nitrogen and oxygen atoms of the morpholine ring can chelate to a metal, and the stereochemistry of the ethyl groups at the 2 and 6 positions can create a well-defined chiral pocket around the metal's active site. Research in this area is ongoing, with the aim of developing novel catalysts for enantioselective transformations.

Role as a Solvent or Co-solvent in Specific Chemical Reactions

The properties of this compound, such as its polarity, boiling point, and ability to act as a hydrogen bond acceptor, suggest its potential utility as a solvent or co-solvent in specific chemical reactions. Its aprotic nature and Lewis basicity, stemming from the nitrogen and oxygen lone pairs, could be advantageous in reactions involving organometallic reagents, such as Grignard reactions. In such cases, the solvent's ability to solvate the metal cation is crucial for the reagent's stability and reactivity.

While extensive studies detailing the use of this compound as a primary solvent are limited, its application as a co-solvent to modify the properties of a reaction medium is a plausible area of investigation. For instance, its addition could influence reaction rates, selectivities, and the solubility of reactants and catalysts.

Interactive Data Table: Physicochemical Properties of Selected Solvents

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C8H17NO143.23--
Tetrahydrofuran (THF)C4H8O72.11660.889
Diethyl EtherC4H10O74.1234.60.713
Dichloromethane (B109758) (DCM)CH2Cl284.9339.61.327

Utilization as a Building Block for Complex Heterocyclic Compounds

One of the most significant applications of this compound is its role as a versatile building block for the synthesis of more complex heterocyclic compounds. The secondary amine functionality of the morpholine ring provides a reactive handle for the introduction of various substituents and the construction of larger molecular architectures.

Precursors to Nitrogen-Containing Pharmaceutical Intermediates

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The structural analogue, 2,6-dimethylmorpholine, is a key intermediate in the synthesis of the agricultural fungicide fenpropimorph (B1672530) and the antifungal drug amorolfine. mdpi.comktu.lt This precedent strongly suggests that this compound can serve as a valuable precursor for the synthesis of analogous biologically active compounds.

By reacting this compound with suitable electrophiles, chemists can introduce a wide range of functional groups, leading to the generation of libraries of novel compounds for biological screening. The ethyl groups at the 2 and 6 positions can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to improved efficacy, selectivity, or metabolic stability compared to their dimethyl counterparts.

Role in Multi-component Reactions and Combinatorial Chemistry

Multi-component reactions (MCRs) are powerful tools in modern drug discovery and combinatorial chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic step. The secondary amine functionality of this compound makes it an ideal component for various MCRs, such as the Ugi and Passerini reactions.

In an Ugi reaction, for example, this compound can serve as the amine component, reacting with an aldehyde or ketone, a carboxylic acid, and an isocyanide to generate a diverse array of α-acetamido carboxamides. This approach enables the efficient creation of large compound libraries for high-throughput screening, accelerating the discovery of new drug candidates. The steric bulk of the diethyl groups can be expected to influence the stereochemical outcome of these reactions, offering a pathway to diastereoselective synthesis.

Application in Industrial Chemical Processes and Reagents (e.g., cleaning processes)

Morpholine and its derivatives are known to be effective corrosion inhibitors, particularly in boiler water treatment and in protective coatings for metals. mdpi.com The nitrogen atom can adsorb onto the metal surface, forming a protective film that prevents contact with corrosive agents. It is plausible that this compound and its derivatives could also function as corrosion inhibitors in various industrial applications, including cleaning formulations for metal surfaces.

While specific formulations of commercial cleaning agents containing this compound are not publicly disclosed, the general properties of morpholine compounds suggest their potential utility in this area. Their basicity can help in neutralizing acidic components, and their ability to chelate metal ions can contribute to the cleaning process.

Integration into Polymeric Materials or Functional Organic Frameworks

The bifunctional nature of this compound, with its secondary amine and the potential for further functionalization, makes it a candidate for incorporation into polymeric materials. It can potentially be used as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides and polyurethanes. The incorporation of the morpholine ring into a polymer backbone can impart specific properties, such as altered solubility, thermal stability, and metal-ion binding capabilities.

Furthermore, the rigid and defined structure of this compound could be utilized in the construction of functional organic frameworks (FOFs). FOFs are porous crystalline materials with potential applications in gas storage, separation, and catalysis. By designing appropriate linkers that can react with the secondary amine of this compound, it may be possible to create novel frameworks with tailored pore sizes and chemical functionalities.

Advanced Spectroscopic and Computational Characterization of 2,6 Diethylmorpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereoisomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural assignment of 2,6-Diethylmorpholine, including the differentiation of its cis and trans stereoisomers. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and stereochemistry of the molecule. magritek.comoxinst.com

The presence of ethyl groups at the C2 and C6 positions of the morpholine (B109124) ring leads to distinct signals. In the ¹H NMR spectrum, one would expect to observe signals for the methine protons at C2 and C6, the methylene (B1212753) protons of the ethyl groups, the methyl protons of the ethyl groups, the axial and equatorial protons at C3 and C5, and the N-H proton. The chemical shifts of the C2 and C6 protons are particularly sensitive to their stereochemical environment.

Stereoisomer differentiation relies on the fact that the spatial orientation of the ethyl groups in the cis and trans isomers results in different magnetic environments for the ring protons. For instance, the coupling constants (J-values) between the methine protons (C2-H and C6-H) and the adjacent methylene protons on the ring (C3-H and C5-H) can provide critical information about their dihedral angles, which differ between isomers. In the chair conformation, axial-axial couplings are typically larger than axial-equatorial or equatorial-equatorial couplings.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The chemical shifts of the C2, C6, C3, and C5 carbons will differ between the cis and trans isomers due to steric effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers

Proton Assignment Predicted Chemical Shift (ppm) Expected Multiplicity Key Correlations for Isomer Differentiation
N-H Variable (1-3) Broad Singlet Position can vary with solvent and concentration.
C2-H, C6-H 2.8 - 3.2 Multiplet Different chemical shifts and coupling patterns for cis vs. trans.
C3-H, C5-H (axial) 2.5 - 2.9 Multiplet Coupling to C2/C6 protons reveals stereochemistry.
C3-H, C5-H (equatorial) 3.5 - 3.9 Multiplet
-CH₂- (ethyl) 1.4 - 1.7 Multiplet (e.g., Quintet or dq)

Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C2, C6 68 - 72 Chemical shift is sensitive to the substituent orientation.
C3, C5 45 - 50
-CH₂- (ethyl) 25 - 30

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is employed to confirm the molecular formula of this compound and to analyze its fragmentation patterns, which provides further structural evidence. For a molecule with the formula C₈H₁₇NO, the expected exact mass of the molecular ion [M]⁺ is approximately 143.1310 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (m/z 143) may be observed. Due to the presence of a nitrogen atom, this peak will conform to the nitrogen rule, having an odd nominal mass.

The fragmentation of substituted morpholines is characterized by cleavages adjacent to the heteroatoms (oxygen and nitrogen), which are known as alpha-cleavages. libretexts.org For this compound, the most prominent fragmentation pathway involves the loss of an ethyl group from the C2 or C6 position, resulting in a stable, resonance-delocalized cation.

Key Fragmentation Pathways:

Loss of an ethyl radical (•CH₂CH₃): This alpha-cleavage results in a fragment ion at m/z 114 ([M-29]⁺). This is often the base peak in the spectrum due to the stability of the resulting ion.

Ring cleavage: Subsequent fragmentation of the ring can lead to smaller fragment ions. For instance, cleavage of the C-O and C-C bonds can produce various smaller charged species.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway Relative Intensity
143 [C₈H₁₇NO]⁺ Molecular Ion (M⁺) Low to Medium
114 [M - C₂H₅]⁺ Loss of ethyl radical (alpha-cleavage) High (often Base Peak)
70 [C₄H₈N]⁺ Ring cleavage fragment Medium

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. tanta.edu.eglibretexts.org The spectra are complementary and provide a characteristic fingerprint for this compound. Molecular vibrations include stretching and bending modes for the various bonds present. libretexts.orgmsu.edu

Characteristic Vibrational Modes:

N-H Stretch: A moderate to weak absorption in the IR spectrum around 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of C-H bonds in the ethyl and morpholine ring methylene groups. nih.gov

C-O-C Stretch: A strong, characteristic absorption in the IR spectrum, typically found in the 1070-1150 cm⁻¹ region, indicative of the ether linkage within the morpholine ring.

C-N-C Stretch: These vibrations occur in the fingerprint region and can be coupled with other modes, typically appearing between 1020-1250 cm⁻¹.

CH₂ and CH₃ Bending: Bending (scissoring, rocking, wagging, twisting) vibrations for the methylene and methyl groups appear in the 1350-1470 cm⁻¹ region. libretexts.org

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds with low polarity. nih.gov Therefore, the symmetric C-O-C and C-N-C stretching modes, as well as the C-C backbone vibrations, would be expected to show strong signals in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency Range (cm⁻¹) Typical Raman Signal Intensity
N-H Stretch 3300 - 3500 Weak Weak-Medium (IR)
C-H Stretch (aliphatic) 2850 - 3000 Strong Strong (IR & Raman)
CH₂ Scissoring 1450 - 1470 Medium Medium (IR)
C-O-C Asymmetric Stretch 1070 - 1150 Weak Strong (IR)

X-ray Crystallography of this compound Salts or Derivatives

X-ray crystallography provides definitive, high-resolution three-dimensional structural information, including precise bond lengths, bond angles, and conformational details. nih.gov To obtain a crystalline sample suitable for this technique, this compound, which is a liquid at room temperature, would typically be converted into a salt (e.g., a hydrochloride or hydrobromide salt) or a solid derivative.

A crystallographic study would confirm the chair conformation of the morpholine ring, which is the most stable arrangement. It would also definitively establish the stereochemistry as either cis or trans. In the cis isomer, both ethyl groups would be found on the same side of the ring (either both axial or, more likely, both equatorial to minimize steric hindrance). In the trans isomer, the ethyl groups would be on opposite sides (one axial, one equatorial).

The analysis would yield a detailed map of electron density, allowing for the determination of atomic coordinates within the crystal lattice. nih.gov This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the N-H group and the counter-ion, which dictates the crystal packing. While specific crystallographic data for this compound is not readily found in the literature, studies on similar substituted morpholine systems reveal these characteristic structural features. rsc.org

Computational Chemistry and Molecular Modeling Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model the electronic structure, geometry, and energetics of this compound. mdpi.com These calculations can predict various molecular properties with high accuracy.

Geometry Optimization: DFT methods can be used to find the lowest energy conformations of the cis and trans isomers. These calculations typically confirm that the chair conformation is the most stable and can predict the preference for the ethyl groups to occupy equatorial positions to minimize steric strain. rsc.org

Energetics: The relative energies of the cis and trans isomers can be calculated to determine their thermodynamic stability. The energy difference between the conformers (e.g., chair with equatorial vs. axial substituents) and the energy barriers for conformational interconversion can also be computed. rsc.org

Electronic Properties: DFT provides insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Spectroscopic Prediction: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment. researchgate.netnih.gov

Table 5: Representative DFT-Calculated Properties for a Substituted Morpholine

Property Typical Calculated Value Significance
Relative Energy (Trans vs. Cis) Varies (e.g., 0-5 kcal/mol) Indicates the more stable stereoisomer.
HOMO Energy -8 to -10 eV Relates to ionization potential and electron-donating ability.
LUMO Energy 0 to 2 eV Relates to electron affinity and electron-accepting ability.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com For this compound, MD simulations can provide a detailed picture of its conformational landscape and dynamics in various environments (e.g., in the gas phase or in a solvent).

By simulating the motion of atoms over time, MD can explore the different accessible conformations of the morpholine ring, such as the chair, boat, and twist-boat forms. The simulations can reveal the pathways and timescales for conformational changes, like ring inversion. The relative populations of different conformers can be determined from the simulation trajectory, providing insight into the conformational equilibrium. ump.edu.my

Furthermore, MD simulations in a solvent (e.g., water or an organic solvent) can be used to study solvation effects and how intermolecular interactions influence the conformational preferences of the molecule. This technique is particularly useful for understanding how the molecule behaves in a realistic chemical environment, which is often inaccessible to static quantum chemical calculations alone. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Morpholine

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is primarily dictated by the presence of the secondary amine within the morpholine ring and the influence of the two ethyl substituents. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic center. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the molecule's electronic structure and predict sites of reactivity.

Key Predicted Reactive Sites:

Nitrogen Atom: The nitrogen atom is the most nucleophilic and basic site. It is expected to readily participate in reactions with electrophiles, such as alkyl halides (N-alkylation) and acyl halides (N-acylation). It can also act as a base, accepting a proton from an acid.

Alpha-Carbons to Nitrogen: The carbon atoms adjacent to the nitrogen (at the 2 and 6 positions), which also bear the ethyl groups, are susceptible to oxidation.

C-H Bonds of Ethyl Groups: The C-H bonds of the ethyl substituents can undergo free-radical halogenation.

Predicted Reaction Pathways:

Computational models can be used to explore the energy profiles of potential reaction pathways, identifying transition states and intermediates to determine the most likely mechanisms.

N-Alkylation: The reaction of this compound with an alkyl halide, for instance, would be predicted to proceed via an SN2 mechanism. Computational analysis could provide the activation energy for this reaction, offering insight into its kinetics.

Ring-Opening Reactions: Under certain conditions, such as with strong acids or specific catalysts, the morpholine ring could undergo cleavage. Theoretical calculations can help to predict the conditions required for such reactions and the likely bond-breaking points.

Oxidation: Oxidation of the secondary amine could lead to the formation of a nitroxide radical or an N-oxide. Computational studies can predict the oxidation potentials and the stability of the resulting oxidized species.

Below is a hypothetical data table illustrating the type of information that could be generated from computational studies on the reactivity of this compound.

Predicted Reaction TypeReagentKey Intermediate/Transition StatePredicted Activation Energy (kJ/mol)
N-ProtonationHCl[2,6-Diethylmorpholinium]+Low (fast reaction)
N-MethylationCH3I[N-methyl-2,6-diethylmorpholinium iodide] transition stateModerate
N-AcetylationAcetyl ChlorideN-acetyl-2,6-diethylmorpholine tetrahedral intermediateLow

Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with a particular activity or property. For this compound, QSAR studies could be employed to predict various chemical properties based on its molecular structure.

While no specific QSAR studies focused solely on this compound were found in a comprehensive literature search, it is possible to conceptualize how such a study would be designed and what properties could be predicted. A QSAR study would typically involve a dataset of morpholine derivatives with varying substituents. By calculating a range of molecular descriptors for each compound and correlating them with experimentally determined properties, a predictive model can be built.

Molecular Descriptors Relevant to this compound:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometric Descriptors: These relate to the 3D structure of the molecule, including molecular surface area, volume, and shape indices. The presence of the two ethyl groups in a cis or trans configuration would significantly impact these descriptors.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms (especially the nitrogen and oxygen), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity.

Predicted Chemical Properties via QSAR:

A QSAR model could be developed to predict properties such as:

Boiling Point: By correlating molecular descriptors that relate to intermolecular forces (e.g., polarizability, dipole moment, surface area) with the known boiling points of a series of morpholines.

Solubility: Aqueous solubility could be predicted using descriptors related to polarity and hydrophobicity (e.g., logP, polar surface area).

Basicity (pKa): The basicity of the nitrogen atom could be modeled using electronic descriptors that reflect the electron density on the nitrogen.

The following is an illustrative data table showing how molecular descriptors for this compound could be used in a hypothetical QSAR model to predict a chemical property.

Molecular DescriptorValue for this compound (Hypothetical)Contribution to Predicted Boiling Point (Hypothetical QSAR Equation)
Molecular Weight ( g/mol )143.24Positive
Polar Surface Area (Å2)12.47Positive
LogP1.5Negative
Dipole Moment (Debye)1.8Positive

This structured approach, combining the prediction of reactivity and reaction pathways with QSAR studies, provides a comprehensive computational characterization of this compound, laying a theoretical foundation for understanding and predicting its chemical behavior.

Future Research Directions and Unexplored Potentials of 2,6 Diethylmorpholine

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for constructing the 2,6-diethylmorpholine scaffold is a foundational area for future research. Current synthetic approaches often rely on traditional methods that may not align with the principles of green and sustainable chemistry. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes.

Key areas for investigation include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the enantioselective synthesis of cis- and trans-2,6-diethylmorpholine would be a significant advancement. This could involve the use of chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemistry of the cyclization step.

Biocatalytic Approaches: The exploration of enzymatic transformations for the synthesis of this compound offers a promising avenue for sustainable production. Enzymes could potentially offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of the synthesis.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials would contribute to the development of more sustainable chemical processes. This could involve the use of biomass-derived platform chemicals as precursors.

Exploration of Untapped Reactivity and Catalytic Roles

The reactivity of the this compound nucleus is a fertile ground for new discoveries. The presence of the nitrogen heteroatom and the specific stereochemistry of the diethyl substitution can be leveraged for novel chemical transformations and catalytic applications.

Future research in this area should focus on:

Organocatalysis: Investigating the potential of this compound and its derivatives as organocatalysts is a promising direction. The chiral backbone of this compound could be exploited in asymmetric catalysis for a variety of organic reactions.

Ligand Development for Transition Metal Catalysis: The nitrogen atom in this compound can act as a coordinating atom for transition metals. The design and synthesis of novel ligands based on the this compound scaffold could lead to the development of new catalysts with unique reactivity and selectivity in cross-coupling reactions, hydrogenations, and other important transformations.

Ring-Opening and Ring-Expansion Reactions: A systematic study of the ring-opening and ring-expansion reactions of this compound could unveil new synthetic pathways to valuable acyclic and larger heterocyclic compounds.

Design of New Derivatives with Enhanced Functionality

The this compound scaffold serves as a versatile platform for the design and synthesis of new derivatives with tailored properties and enhanced functionalities. By strategically modifying the core structure, it is possible to develop new molecules for a wide range of applications.

Key research directions include:

N-Functionalization: The secondary amine in the morpholine (B109124) ring is a prime site for modification. The synthesis of a library of N-substituted this compound derivatives could lead to the discovery of compounds with interesting biological activities or material properties.

Introduction of Additional Functional Groups: The incorporation of other functional groups onto the carbon backbone of this compound would further expand its chemical space and potential applications. This could involve a variety of chemical transformations to introduce groups such as hydroxyls, carbonyls, or halogens.

Polymer Chemistry: The use of this compound as a monomer or a building block for the synthesis of novel polymers is an unexplored area. The resulting polymers could exhibit unique thermal, mechanical, or optical properties.

Integration into Emerging Fields of Chemistry (e.g., flow chemistry, photochemistry)

The unique properties of this compound make it an interesting candidate for integration into modern and emerging fields of chemistry, which often require specific molecular characteristics for optimal performance.

Future research should explore:

Flow Chemistry: The use of this compound in continuous flow synthesis could offer advantages in terms of reaction control, safety, and scalability. Its physical properties, such as boiling point and solubility, should be evaluated in the context of flow reactor design.

Photochemistry: The photochemical behavior of this compound and its derivatives is an area ripe for investigation. This could involve studying their photostability, as well as their potential use as photosensitizers or in photoredox catalysis.

Supramolecular Chemistry: The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding, could be exploited in the design of supramolecular assemblies and functional materials.

Theoretical Predictions Guiding Experimental Research

Computational chemistry and theoretical modeling can play a crucial role in guiding and accelerating experimental research on this compound. By providing insights into its structure, properties, and reactivity, theoretical studies can help to rationalize experimental observations and predict new avenues for investigation.

Key areas for theoretical research include:

Conformational Analysis: A detailed computational study of the conformational landscape of this compound would provide valuable information about the relative stabilities of different stereoisomers and conformers. This knowledge is essential for understanding its reactivity and designing new derivatives.

Reaction Mechanism Elucidation: Theoretical calculations can be used to elucidate the mechanisms of reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Properties: Computational methods can be employed to predict a wide range of properties for this compound and its derivatives, including their electronic properties, spectroscopic signatures, and potential biological activities. This can help to prioritize synthetic targets and guide the design of new experiments.

Q & A

Q. What in silico tools are effective for predicting the environmental fate of this compound?

  • Methodological Answer : Apply EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN models), bioaccumulation (log Kow), and ecotoxicity (e.g., LC₅₀ for aquatic organisms). Cross-validate with experimental soil adsorption studies (OECD Guideline 106) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diethylmorpholine
Reactant of Route 2
2,6-Diethylmorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.